molecular formula C7H7Cl3N2 B13501145 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride

4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride

Cat. No.: B13501145
M. Wt: 225.5 g/mol
InChI Key: ZLTPBWVZAQWACK-UHFFFAOYSA-N
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Description

4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a chemical compound with the molecular formula C7H6Cl2N2·HCl It is a derivative of pyrrolopyridine, characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride typically involves the chlorination of pyrrolopyridine derivatives. One common method includes the reaction of 4,6-dichloropyridine with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using advanced chemical reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine
  • 4-chloro-1H-pyrrolo[2,3-b]pyridine
  • 6-chloro-1H-pyrrolo[2,3-b]pyridine

Uniqueness

4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is unique due to the presence of two chlorine atoms at specific positions, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

4,6-Dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties. The compound is characterized by two chlorine substituents at the 4 and 6 positions of the pyrrolo ring, which significantly influence its biological activity and reactivity. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C₇H₄Cl₂N₂
  • Molecular Weight : 187.03 g/mol
  • SMILES Notation : C1=CNC2=C1C(=CC(=N2)Cl)Cl
  • InChIKey : LKORXMRYXIGVNO-UHFFFAOYSA-N

The presence of chlorine atoms enhances the electrophilic character of the pyridine ring, making it more susceptible to nucleophilic attacks, which can be exploited in various synthetic pathways to derive other functionalized derivatives .

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine exhibit notable antimicrobial activity. For instance, derivatives with similar structures demonstrated antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Compound NameMIC (μg/mL)Notable Activity
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridineTBDPotential antimicrobial activity
4-Chloro-1H-pyrrolo[2,3-b]pyridine12.5Anticancer activity
4-Fluoro-1H-pyrrolo[2,3-b]pyridineTBDDifferent electronic properties

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolo derivatives. The presence of electron-withdrawing groups like chlorine at specific positions can enhance the compound's ability to interact with biological targets.

In a study focusing on SAR for related compounds, it was observed that modifications at the nitrogen positions and the introduction of additional functional groups could significantly alter the pharmacological profile of these compounds. For instance, substituents that improve lipophilicity or alter basicity can enhance binding affinity to target proteins or enzymes involved in disease processes .

Case Study 1: Antimicrobial Activity Evaluation

A recent evaluation of pyrrole derivatives demonstrated that certain structural modifications led to increased antibacterial potency against Staphylococcus aureus. The study utilized a series of synthesized compounds based on the pyrrolo framework and tested their MIC values against various bacterial strains.

Case Study 2: Anticancer Screening

Another study focused on evaluating pyrrole-based compounds for anticancer activity against human cancer cell lines. The results indicated that specific modifications in the pyrrole structure resulted in significant cytotoxic effects compared to controls. This highlights the potential for developing new therapeutic agents based on the core structure of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine.

Properties

Molecular Formula

C7H7Cl3N2

Molecular Weight

225.5 g/mol

IUPAC Name

4,6-dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride

InChI

InChI=1S/C7H6Cl2N2.ClH/c8-5-3-6(9)11-7-4(5)1-2-10-7;/h3H,1-2H2,(H,10,11);1H

InChI Key

ZLTPBWVZAQWACK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=CC(=N2)Cl)Cl.Cl

Origin of Product

United States

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